Benzyl 2-Methoxy-2-methylpropionate
Description
Benzyl 2-Methoxy-2-methylpropionate (CAS No. 1363165-96-1) is an ester derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. It is primarily utilized as a research chemical, with applications in organic synthesis and pharmaceutical intermediate development . The compound is synthesized via an electrochemical carboxylation method involving carbon dioxide (CO₂) under constant-current electrolysis, which offers an environmentally friendly route by repurposing greenhouse gases . Storage recommendations specify room temperature (RT) conditions, avoiding moisture to maintain stability .
Properties
IUPAC Name |
benzyl 2-methoxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,14-3)11(13)15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWWFYBNJKTQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206519 | |
| Record name | Propanoic acid, 2-methoxy-2-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363165-96-1 | |
| Record name | Propanoic acid, 2-methoxy-2-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363165-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-methoxy-2-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-Methoxy-2-methylpropionate can be synthesized through several methods. One common approach involves the esterification of benzyl alcohol with 2-methoxy-2-methylpropionic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-Methoxy-2-methylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Benzyl 2-Methoxy-2-methylpropionate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create new compounds and study reaction mechanisms.
Biology: Researchers utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is employed in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-Methoxy-2-methylpropionate involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Benzyl 2-Methoxy-2-methylpropionate with four structurally related esters, focusing on molecular properties, synthesis, and applications.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
- In contrast, the methoxy and methyl groups in this compound enhance steric hindrance, influencing reactivity and solubility . Amino Groups: The presence of a diethylamino group in 2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate increases basicity, enabling interactions with biological targets .
Biological Activity
Benzyl 2-Methoxy-2-methylpropionate (BMMP) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agriculture. This article explores the biological activity of BMMP, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
BMMP is characterized by the molecular formula and a molecular weight of 208.25 g/mol. Its structure features a benzyl group attached to a methoxy and a methylpropionate moiety, which may influence its biological properties.
Pharmacological Activities
1. Antitumor Activity:
Research indicates that BMMP may exhibit antitumor properties. Compounds similar to BMMP have shown significant cytotoxic effects against various human tumor cell lines. For instance, studies on related compounds demonstrated that structural modifications, such as the introduction of methoxy groups, significantly enhanced cytotoxicity in cancer cells . The structure-activity relationship (SAR) analysis suggests that specific substituents on the aromatic rings are critical for enhancing the biological activity of these compounds.
2. Antimicrobial Properties:
BMMP has been studied for its antimicrobial effects. Similar compounds have demonstrated efficacy against a range of microbial pathogens, suggesting that BMMP could possess comparable activity . The presence of the methoxy group is believed to contribute to this antimicrobial effect.
3. Inhibition of Kinases:
Preliminary data suggest that BMMP may act as a multi-kinase inhibitor, which is a promising mechanism for cancer treatment. This class of compounds has been shown to induce apoptosis in resistant cancer cell lines at nanomolar concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in human tumor cell lines | |
| Antimicrobial | Efficacy against microbial pathogens | |
| Kinase Inhibition | Induction of apoptosis in resistant cells |
Detailed Research Findings
- Cytotoxicity Studies: A study evaluated the cytotoxic effects of BMMP analogs on prostate (DU145) and leukemic (K562) cancer cells, revealing that specific substitutions on the aromatic rings significantly influenced their potency. Compounds with two methoxy groups showed enhanced activity compared to those with single substitutions .
- Antimicrobial Testing: In vitro tests indicated that BMMP and its derivatives exhibited significant antimicrobial activity against various bacterial strains. The presence of the methoxy group was crucial for this activity, highlighting the importance of structural features in determining efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
